

A Comprehensive Technical Guide to Bisandrographolide C

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Compound of Interest

Compound Name: *Bisandrographolide C*

Cat. No.: *B12423866*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bisandrographolide C**, a natural compound with significant biological activity. This document details its chemical identity, physicochemical properties, and known mechanisms of action, offering a valuable resource for researchers in pharmacology and drug discovery.

Chemical Identity and Synonyms

Bisandrographolide C is a diterpenoid dimer isolated from the medicinal plant *Andrographis paniculata*. Its complex structure is reflected in its formal chemical name and various synonyms used in scientific literature and chemical databases.

Table 1: Chemical Identifiers for **Bisandrographolide C**

Identifier	Value
IUPAC Name	4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one[1]
CAS Number	160498-02-2[1][2][3]
Molecular Formula	C ₄₀ H ₅₆ O ₈ [4]
Molecular Weight	664.87 g/mol

Table 2: Chemical Synonyms for **Bisandrographolide C**

Synonym
Bisandrographolide C
160498-02-2
2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-
DTXSID301098061
KGA49800
KGA49802
orb1708035

Physicochemical and Biological Properties

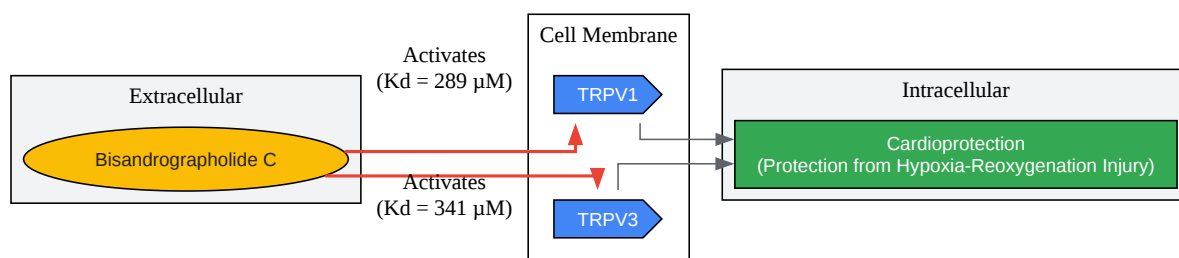
The following table summarizes key physicochemical and biological activity data for **Bisandrographolide C**, providing essential information for experimental design and interpretation.

Table 3: Physicochemical and Biological Activity Data of **Bisandrographolide C**

Property	Value	Source
Appearance	Solid at room temperature	
Boiling Point (Predicted)	832.6 ± 65.0 °C at 760 mmHg	
Density (Predicted)	1.2 ± 0.1 g/cm ³	
Flash Point (Predicted)	252.3 ± 27.8 °C	
LogP	3.82	
Hydrogen Bond Donor Count	4	
Hydrogen Bond Acceptor Count	8	
Rotatable Bond Count	8	
TRPV1 Activation (Kd)	289 µM	
TRPV3 Activation (Kd)	341 µM	

Mechanism of Action: TRPV Channel Activation

Bisandrographolide C has been identified as an activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3. These channels are crucial in various physiological processes, and their activation by **Bisandrographolide C** is a key aspect of its biological activity. The compound has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury, a process potentially mediated through its interaction with these channels.



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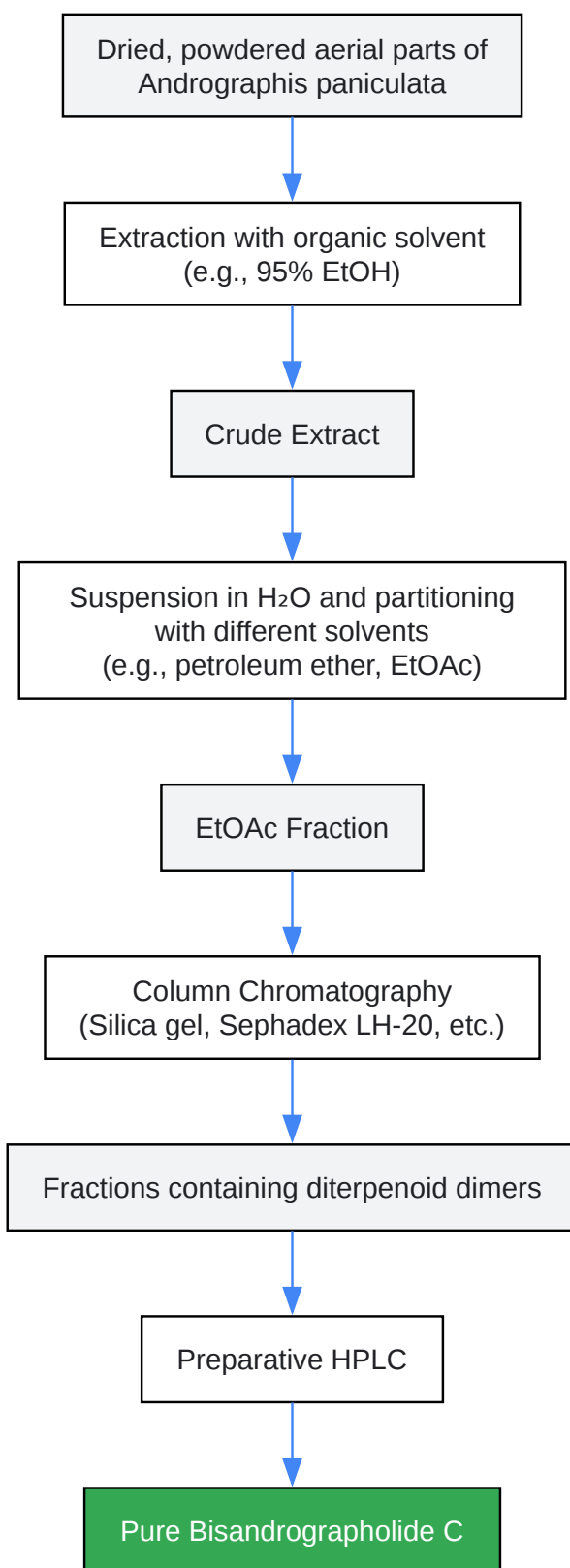
Caption: Activation of TRPV1 and TRPV3 channels by **Bisandrographolide C**.

Experimental Protocols

The following outlines a general methodology for the isolation and biological evaluation of **Bisandrographolide C**, based on published research.

Isolation of Bisandrographolide C from *Andrographis paniculata*

A general workflow for the isolation of **Bisandrographolide C** from its natural source involves several chromatographic steps.



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Caption: General workflow for the isolation of **Bisandrographolide C**.

Detailed Steps:

- **Extraction:** The air-dried and powdered aerial parts of *Andrographis paniculata* are extracted exhaustively with a suitable organic solvent, such as 95% ethanol, at room temperature.
- **Solvent Partitioning:** The resulting crude extract is concentrated under reduced pressure and then suspended in water. This suspension is then partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (EtOAc), to separate compounds based on their polarity.
- **Column Chromatography:** The EtOAc-soluble fraction, which is typically enriched with diterpenoids, is subjected to repeated column chromatography. This may involve different stationary phases like silica gel, Sephadex LH-20, and octadecylsilyl (ODS) silica gel. Elution is performed with gradient solvent systems to separate the components.
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC to yield pure **Bisandrographolide C**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry, and by comparison with published data.

In Vitro Assay for TRPV Channel Activation

The activity of **Bisandrographolide C** on TRPV channels can be assessed using calcium imaging assays in cells overexpressing the channel of interest.

Methodology:

- **Cell Culture and Transfection:** A suitable cell line (e.g., HEK293T) is cultured under standard conditions. The cells are then transiently transfected with a plasmid encoding the human TRPV1 or TRPV3 channel.
- **Calcium Imaging:**

- Transfected cells are plated onto glass coverslips and, after 24-48 hours, loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- The coverslips are mounted on the stage of an inverted microscope equipped for ratiometric calcium imaging.
- Cells are perfused with a standard extracellular solution.
- **Bisandrographolide C**, at various concentrations, is applied to the cells, and changes in intracellular calcium concentration are monitored by measuring the fluorescence ratio.
- A known agonist for the channel (e.g., capsaicin for TRPV1) can be used as a positive control.
- Data Analysis: The dose-response relationship for **Bisandrographolide C**-induced calcium influx is analyzed to determine the half-maximal effective concentration (EC_{50}) or, in binding studies, the dissociation constant (K_d).

This technical guide provides a foundational understanding of **Bisandrographolide C**. For further detailed experimental procedures and data, consulting the primary literature, such as the work by Gao S, et al. in the Journal of Organic Chemistry (2019), is recommended.

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